1-Benzyl-piperidine-2-carbaldehyde
Overview
Description
1-Benzyl-piperidine-2-carbaldehyde is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and an aldehyde functional group at the second position. It is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
1-Benzylpiperidine-2-carbaldehyde is a derivative of donepezil , which is a selective acetylcholinesterase inhibitor . Acetylcholinesterase is the primary target of this compound . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine .
Mode of Action
As an acetylcholinesterase inhibitor, 1-Benzylpiperidine-2-carbaldehyde prevents the breakdown of acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft . This affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning and memory .
Pharmacokinetics
Donepezil, a related compound, has an oral bioavailability of 100% and a biological half-life of about 70 hours . It can easily cross the blood-brain barrier , which is crucial for its action in the nervous system.
Result of Action
The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can enhance cholinergic transmission . This can potentially improve cognitive function in conditions characterized by a decline in acetylcholine, such as Alzheimer’s disease .
Preparation Methods
The synthesis of 1-Benzyl-piperidine-2-carbaldehyde can be achieved through various methods. One common approach involves the oxidation of 1-benzyl-2-piperidinemethanol using oxidizing agents such as oxalyl chloride . Another method includes the Wittig reaction of (methoxymethyl)triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . These methods are favored for their high yield and product purity, making them suitable for industrial production.
Chemical Reactions Analysis
1-Benzyl-piperidine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-piperidine-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is employed in the study of enzyme mechanisms and receptor-ligand interactions due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
1-Benzyl-piperidine-2-carbaldehyde can be compared to other similar compounds, such as:
1-Benzylpiperidine-4-carbaldehyde: This compound has the aldehyde group at the fourth position instead of the second position, which can lead to different reactivity and biological activity.
1-Benzylpiperidine-3-carbaldehyde: Similar to the 2-carbaldehyde, but with the aldehyde group at the third position, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its positional isomers.
Conclusion
This compound is a valuable compound in the fields of medicinal chemistry, organic synthesis, and biological research Its unique structure and versatile reactivity make it an essential building block for the development of new pharmaceuticals and the study of enzyme mechanisms
Properties
IUPAC Name |
1-benzylpiperidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCNGIPPSYDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591596 | |
Record name | 1-Benzylpiperidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157634-01-0 | |
Record name | 1-Benzylpiperidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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